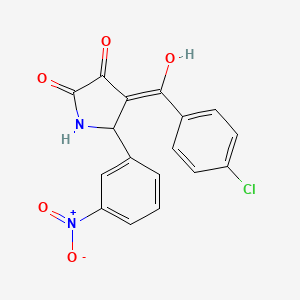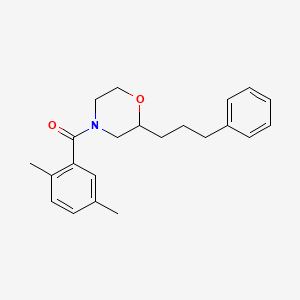![molecular formula C16H16BrNO2 B5440357 3-[(4-bromo-3-methylphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5440357.png)
3-[(4-bromo-3-methylphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-bromo-3-methylphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as BMF and is synthesized using specific methods.
Mecanismo De Acción
The mechanism of action of BMF is not fully understood, but it is believed to act through multiple pathways. BMF has been shown to inhibit the activity of various enzymes such as topoisomerase II and cyclooxygenase-2. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade. BMF has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
BMF has been found to possess various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. BMF has been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, BMF has been shown to possess antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMF has several advantages for lab experiments. It is easy to synthesize, and the chemical structure is well-characterized. BMF has been extensively studied for its potential therapeutic applications, making it an attractive compound for further research. However, there are also limitations to using BMF in lab experiments. The compound is not water-soluble, which can make it challenging to administer in vivo. Additionally, the mechanism of action of BMF is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for BMF research. One potential direction is to investigate the potential of BMF as a chemotherapeutic agent. Further studies are needed to determine the optimal dosage and administration route for BMF. Additionally, the mechanism of action of BMF needs to be further elucidated to design more targeted experiments to study its effects. Another potential direction is to investigate the potential of BMF as an anti-inflammatory agent. Further studies are needed to determine the efficacy of BMF in various inflammatory conditions. Finally, further studies are needed to investigate the potential of BMF as an antimicrobial agent.
Métodos De Síntesis
The synthesis of BMF involves the reaction of 4-bromo-3-methylacetophenone with 5-methyl-2-furfural in the presence of ammonium acetate and acetic acid. The reaction is carried out at a temperature of 120°C for 24 hours, and the resulting product is purified using column chromatography. The chemical structure of BMF is confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
BMF has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer, anti-inflammatory, and antimicrobial properties. The compound has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. BMF has also been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, BMF has been shown to possess antimicrobial activity against various bacterial strains.
Propiedades
IUPAC Name |
(E)-3-(4-bromo-3-methylanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-10-8-13(5-6-14(10)17)18-11(2)9-15(19)16-7-4-12(3)20-16/h4-9,18H,1-3H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGHFPMDYXPCNN-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=C(C)NC2=CC(=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C(\C)/NC2=CC(=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3,5-dichlorophenyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5440289.png)
![(3R*,3aR*,7aR*)-1-[(2-methoxypyridin-3-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5440293.png)


![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-methyl-1H-pyrazol-4-yl)nicotinamide](/img/structure/B5440328.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-3-phenylbutanamide dihydrochloride](/img/structure/B5440340.png)
![N-(4-{[(2,2-dimethyl-1,3-benzodioxol-5-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5440344.png)
![3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5440351.png)
![ethyl 1-[3-(2-butoxyphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5440363.png)
![N-{2-[4-(3,4-dimethylbenzyl)morpholin-2-yl]ethyl}methanesulfonamide](/img/structure/B5440370.png)
![1-{4-methyl-2-[1-(tetrahydro-3-thienyl)-1H-imidazol-2-yl]phenyl}-1H-pyrazole](/img/structure/B5440379.png)
![7-(imidazo[1,2-b]pyridazin-3-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5440381.png)
![N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5440390.png)